

(-)-Ketoconazole-d3 chemical properties and structure

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Compound of Interest

Compound Name: (-)-Ketoconazole-d3

Cat. No.: B12400292

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An In-Depth Technical Guide to **(-)-Ketoconazole-d3**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ketoconazole-d3 is the deuterated analog of (-)-Ketoconazole, one of the enantiomers of the broad-spectrum antifungal agent, ketoconazole.[1] Ketoconazole itself is a racemic mixture of two enantiomers: levoketoconazole ((2S,4R)-(-)-ketoconazole) and dextroketoconazole ((2R,4S)-(+)-ketoconazole).[1][2] The incorporation of three deuterium atoms into the acetyl group of (-)-Ketoconazole enhances its molecular weight, making it an ideal internal standard for the quantification of ketoconazole in biological samples using mass spectrometry-based assays.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of **(-)-Ketoconazole-d3**.

Chemical and Physical Properties

The fundamental chemical and physical properties of **(-)-Ketoconazole-d3** are summarized in the table below. These properties are crucial for its use in analytical methodologies and for understanding its behavior in various experimental settings.

Property	Value
CAS Number	1217766-70-5[1][5]
Molecular Formula	C ₂₆ H ₂₅ D ₃ Cl ₂ N ₄ O ₄ [3][5][6]
Molecular Weight	534.45 g/mol [4][5]
Accurate Mass	533.1676 Da[5]
IUPAC Name	2,2,2-trideuterio-1-[4-[4-[[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone[7]
Synonyms	(-)-Ketoconazol-d ₃ ; (-)-R 41400-d ₃ ; rel-1-[4-[4-[[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]ethanone-d ₃ [1][4][8]
Purity	≥95% (HPLC)[5], ≥99% deuterated forms (d ₁ -d ₃) [6]
Solubility	Slightly soluble in Chloroform and Methanol.[6]
Storage Temperature	-20°C[5]

Chemical Structure

(-)-Ketoconazole-d₃ possesses a complex molecular structure featuring a piperazine ring, an imidazole ring, and a dichlorophenyl group, with the deuterium labeling on the terminal acetyl moiety.

(-)-Ketoconazole-d₃ Structure

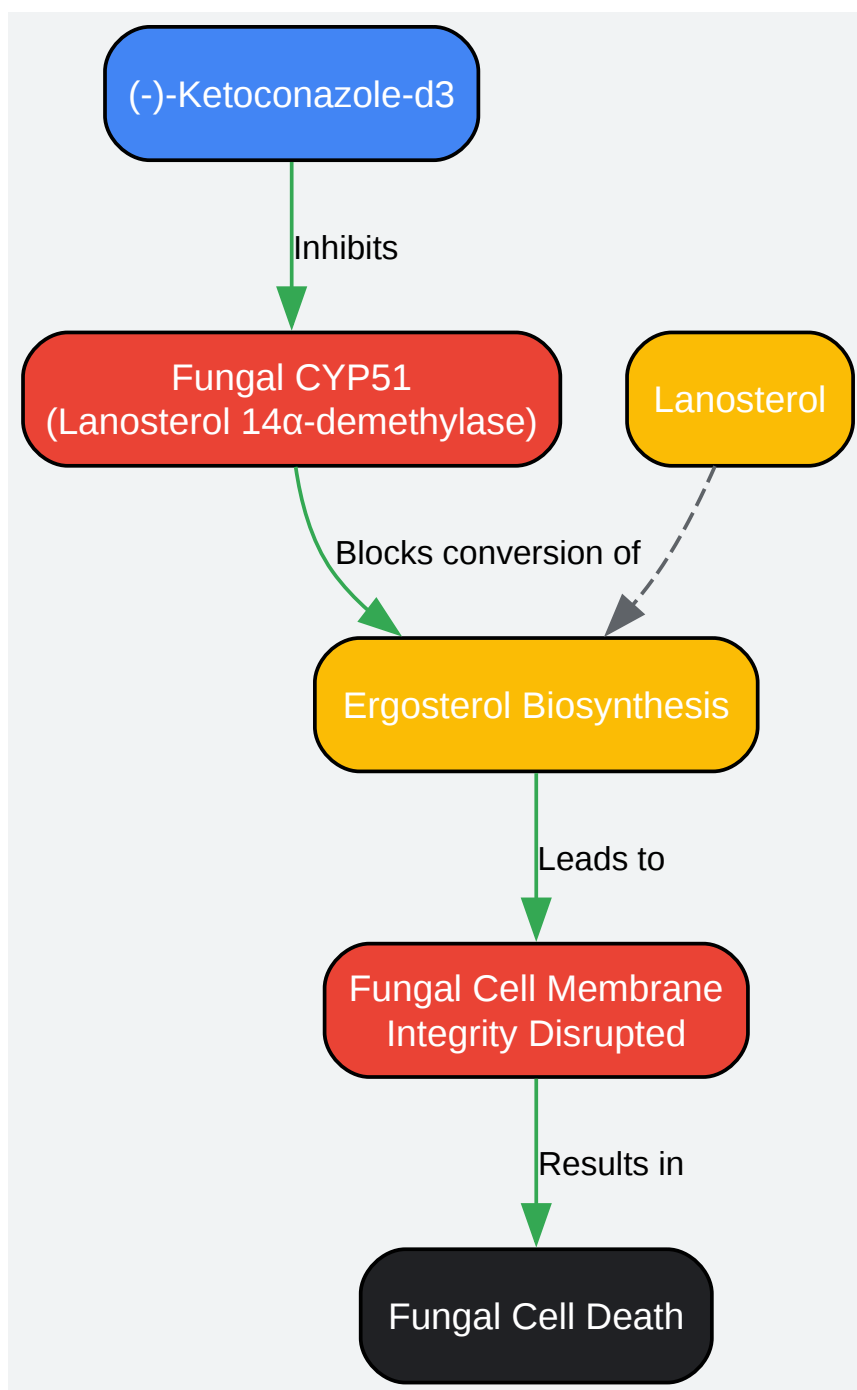
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Figure 1. Chemical Structure of **(-)-Ketoconazole-d3**

Biological Activity and Mechanism of Action

While **(-)-Ketoconazole-d3** is primarily used as an analytical standard, its biological activity mirrors that of its non-deuterated counterpart, ketoconazole.[3] Ketoconazole functions as a broad-spectrum antifungal agent by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase (CYP51).[2][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][6] Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to fungal cell death.[3] Ketoconazole also inhibits human cytochrome P450 enzymes, notably CYP3A4.[6]



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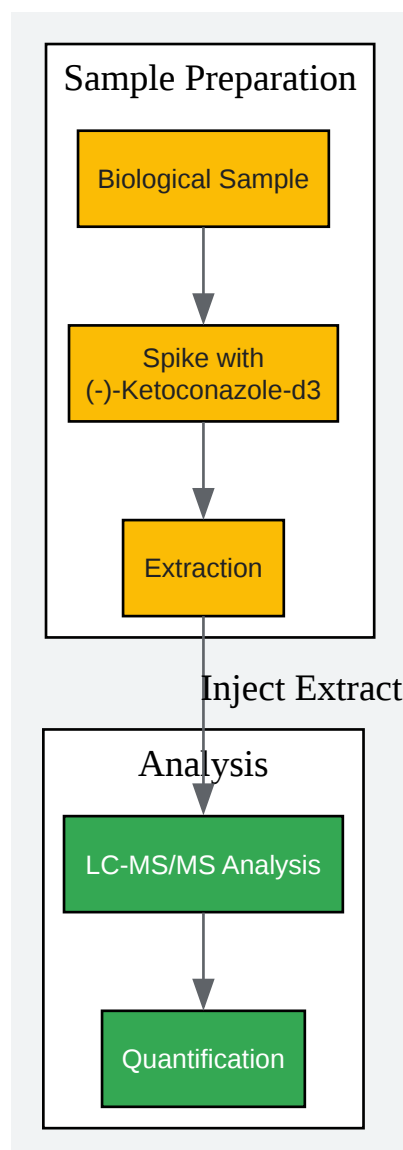
Figure 2. Mechanism of Action of Ketoconazole

Experimental Protocols: Quantification of Ketoconazole

(-)-Ketoconazole-d3 is predominantly used as an internal standard in chromatographic and mass spectrometric methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise quantification of ketoconazole in biological matrices.^{[4][6]}

General Workflow for Quantification:

- **Sample Preparation:** A known concentration of **(-)-Ketoconazole-d3** is spiked into the biological sample (e.g., plasma, urine) containing an unknown amount of ketoconazole.
- **Extraction:** The analytes (ketoconazole and **(-)-Ketoconazole-d3**) are extracted from the biological matrix using techniques like liquid-liquid extraction or solid-phase extraction.
- **Chromatographic Separation:** The extracted sample is injected into an LC or GC system to separate the analytes from other components in the matrix.
- **Mass Spectrometric Detection:** The separated analytes are introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge ratios (m/z) for both ketoconazole and **(-)-Ketoconazole-d3**.
- **Quantification:** The ratio of the peak area of ketoconazole to the peak area of the internal standard (**(-)-Ketoconazole-d3**) is used to calculate the concentration of ketoconazole in the original sample by comparing it to a standard curve.



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Figure 3. Experimental Workflow for Quantification

Synthesis

The synthesis of **(-)-Ketoconazole-d3** is not extensively detailed in publicly available literature, as it is a specialized, commercially available stable isotope-labeled compound. However, general synthetic strategies for ketoconazole derivatives often involve multi-step reactions. For instance, the synthesis of various ketoconazole derivatives has been described to involve the coupling of a reactive ketoconazole intermediate with other chemical moieties.[9][10] The deuterated acetyl group in **(-)-Ketoconazole-d3** would be introduced using a deuterated reagent during the synthesis process.

Conclusion

(-)-Ketoconazole-d3 is a vital tool for researchers and drug development professionals. Its well-defined chemical properties and the stability of its deuterium label make it an excellent internal standard for the accurate and precise quantification of ketoconazole in complex biological matrices. Understanding its structure, properties, and the underlying principles of its application is essential for its effective use in pharmacokinetic, metabolic, and therapeutic drug monitoring studies.

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